Cas no 24855-58-1 (4-hydroxy-3-nitrobenzene-1-sulfonamide)

4-Hydroxy-3-nitrobenzene-1-sulfonamide is a sulfonamide derivative characterized by the presence of hydroxyl and nitro functional groups on the benzene ring. This compound is of interest in synthetic organic chemistry due to its potential as an intermediate in the preparation of more complex molecules, particularly in pharmaceutical and agrochemical applications. The nitro and hydroxyl groups enhance reactivity, enabling selective modifications such as reductions or substitutions. Its sulfonamide moiety may also confer biological activity, making it a candidate for further pharmacological studies. The compound's structural features allow for versatility in synthetic pathways, though handling requires standard precautions due to its nitroaromatic nature.
4-hydroxy-3-nitrobenzene-1-sulfonamide structure
24855-58-1 structure
商品名:4-hydroxy-3-nitrobenzene-1-sulfonamide
CAS番号:24855-58-1
MF:C6H6N2O5S
メガワット:218.18724
MDL:MFCD00129906
CID:271075
PubChem ID:90631

4-hydroxy-3-nitrobenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

    • Benzenesulfonamide,4-hydroxy-3-nitro-
    • 4-Hydroxy-3-nitrobenzenesulfonamide
    • 2-Nitro-4-sulfamide phenol
    • 4-Hydroxy-3-nitrobenzenesulphonamide
    • 4-hydroxy-3-nitrobenzene-1-sulfonamide
    • W-110603
    • Benzenesulfonamide, 4-hydroxy-3-nitro-
    • Z45415625
    • AKOS000141614
    • CS-0244225
    • 4-Hydroxy-3-nitrobenzenesulfonamide #
    • EINECS 246-499-0
    • DTXSID8067028
    • 24855-58-1
    • MFCD00129906
    • GS1124
    • BDBM50466767
    • CHEMBL4281156
    • EN300-27374
    • F0728-0010
    • NS00027750
    • SCHEMBL1959737
    • DB-229138
    • G23782
    • DTXCID9037161
    • MDL: MFCD00129906
    • インチ: InChI=1S/C6H6N2O5S/c7-14(12,13)4-1-2-6(9)5(3-4)8(10)11/h1-3,9H,(H2,7,12,13)
    • InChIKey: SXSOYEBKXCZKDH-UHFFFAOYSA-N
    • ほほえんだ: OC1C=CC(S(N)(=O)=O)=CC=1[N+]([O-])=O

計算された属性

  • せいみつぶんしりょう: 217.99978
  • どういたいしつりょう: 217.999742
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 316
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 135
  • 疎水性パラメータ計算基準値(XlogP): 0.4

じっけんとくせい

  • 密度みつど: 1.695
  • ゆうかいてん: 203-206.5 °C
  • ふってん: 419.7°C at 760 mmHg
  • フラッシュポイント: 207.6°C
  • 屈折率: 1.646
  • PSA: 123.53

4-hydroxy-3-nitrobenzene-1-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0728-0010-5μmol
4-hydroxy-3-nitrobenzene-1-sulfonamide
24855-58-1 90%+
5μl
$63.0 2023-07-06
Life Chemicals
F0728-0010-2mg
4-hydroxy-3-nitrobenzene-1-sulfonamide
24855-58-1 90%+
2mg
$59.0 2023-07-06
abcr
AB314369-5 g
4-Hydroxy-3-nitrobenzenesulfonamide; .
24855-58-1
5 g
€1,544.50 2023-07-19
TRC
B446853-100mg
4-hydroxy 3-nitrobenzenesulfonamide
24855-58-1
100mg
$ 365.00 2022-06-07
Life Chemicals
F0728-0010-5mg
4-hydroxy-3-nitrobenzene-1-sulfonamide
24855-58-1 90%+
5mg
$69.0 2023-07-06
Enamine
EN300-27374-0.1g
4-hydroxy-3-nitrobenzene-1-sulfonamide
24855-58-1 95.0%
0.1g
$96.0 2025-03-21
Aaron
AR002QCI-2.5g
Benzenesulfonamide, 4-hydroxy-3-nitro-
24855-58-1 95%
2.5g
$984.00 2025-01-21
Aaron
AR002QCI-100mg
Benzenesulfonamide, 4-hydroxy-3-nitro-
24855-58-1 95%
100mg
$157.00 2025-01-21
A2B Chem LLC
AB26358-1g
4-Hydroxy-3-nitrobenzenesulfonamide
24855-58-1 97%
1g
$409.00 2024-04-20
1PlusChem
1P002Q46-100mg
Benzenesulfonamide, 4-hydroxy-3-nitro-
24855-58-1 95%
100mg
$170.00 2025-02-19

4-hydroxy-3-nitrobenzene-1-sulfonamide 関連文献

4-hydroxy-3-nitrobenzene-1-sulfonamideに関する追加情報

Comprehensive Analysis of 4-hydroxy-3-nitrobenzene-1-sulfonamide (CAS No. 24855-58-1): Properties, Applications, and Industry Insights

4-hydroxy-3-nitrobenzene-1-sulfonamide (CAS No. 24855-58-1) is a specialized organic compound with a molecular formula of C6H6N2O5S. This nitroaromatic sulfonamide derivative has garnered attention in pharmaceutical and chemical research due to its unique structural features, including a hydroxyl group, nitro group, and sulfonamide moiety. Its molecular weight of 218.19 g/mol and precise chemical architecture make it valuable for synthesizing advanced intermediates.

Recent studies highlight the compound's role in developing enzyme inhibitors and bioactive molecules, aligning with the growing demand for targeted drug discovery. Researchers are exploring its potential in modulating protein-protein interactions, a hot topic in cancer therapeutics and neurodegenerative disease research. The electron-withdrawing nitro group enhances its reactivity in nucleophilic substitution reactions, while the sulfonamide group contributes to hydrogen bonding capabilities—critical for molecular recognition in drug design.

From an industrial perspective, 4-hydroxy-3-nitrobenzene-1-sulfonamide serves as a precursor for azo dyes and high-performance pigments, addressing the textile industry's need for colorfast materials. Its thermal stability (decomposition point >200°C) makes it suitable for applications requiring resistance to elevated temperatures. Analytical techniques like HPLC (High-Performance Liquid Chromatography) and LC-MS (Liquid Chromatography-Mass Spectrometry) are typically employed for purity verification (>98%), ensuring compliance with Good Manufacturing Practice (GMP) standards.

Environmental considerations are paramount in modern chemistry. This compound's biodegradation pathways are under investigation to assess its ecological footprint. Innovations in green chemistry have led to optimized synthesis routes that reduce hazardous byproducts—a response to the sustainable development goals (SDGs) prioritized by the chemical sector. Users frequently search for "eco-friendly synthesis of nitroaromatics" or "benzenesulfonamide derivatives in drug development," reflecting these trends.

In analytical applications, 24855-58-1 demonstrates utility as a chromatographic reference standard due to its distinct UV-Vis absorption profile (λmax ~320 nm). Quality control protocols emphasize residual solvent analysis and heavy metal content testing, particularly for pharmaceutical-grade material. The compound's crystallinity and solubility profile (soluble in DMSO, sparingly soluble in water) are critical parameters for formulation scientists.

Emerging research explores its derivatives as fluorescent probes for cellular imaging, capitalizing on the nitro group's photoinduced electron transfer (PET) properties. This aligns with the booming diagnostics market, where searches for "small-molecule imaging agents" have increased by 40% year-over-year. Patent databases reveal growing IP activity around functionalized benzenesulfonamides, particularly in therapeutic applications and material science.

Storage recommendations for 4-hydroxy-3-nitrobenzene-1-sulfonamide include protection from light in amber glass containers at 2-8°C, with desiccants to prevent hydrolysis. These protocols mirror best practices for nitroaromatic stability—a frequently searched topic among laboratory managers. Global suppliers typically offer the compound in 1g to 1kg quantities, with certificates of analysis (CoA) detailing HPLC purity, melting point (observed 165-167°C), and spectroscopic data.

The compound's structure-activity relationships (SAR) are being mapped through computational chemistry approaches, including molecular docking studies and DFT calculations. Such analyses help predict its behavior in biological systems—addressing common search queries like "in silico modeling of sulfonamides." As regulatory frameworks evolve, particularly REACH compliance in the EU, manufacturers are proactively documenting the compound's toxicological profiles and environmental fate data.

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Amadis Chemical Company Limited
(CAS:24855-58-1)4-hydroxy-3-nitrobenzene-1-sulfonamide
A1146470
清らかである:99%/99%/99%
はかる:250mg/1g/5g
価格 ($):157.0/343.0/915.0